4-Propyl-3-heptene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

4485-13-6 |

|---|---|

Molecular Formula |

C10H20 |

Molecular Weight |

140.27 g/mol |

IUPAC Name |

4-propylhept-3-ene |

InChI |

InChI=1S/C10H20/c1-4-7-10(8-5-2)9-6-3/h7H,4-6,8-9H2,1-3H3 |

InChI Key |

JEVSSCXTVQHWCX-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=CCC)CCC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 4-Propyl-3-heptene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of 4-Propyl-3-heptene (CAS No: 4485-13-6), an unsaturated aliphatic hydrocarbon.[1][2][3][4][5][6][7][8] This document is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development and other scientific fields who may utilize this compound in synthesis, as a chemical intermediate, or in the development of new materials. The guide details its structural information, key physical and chemical properties, and outlines standard experimental protocols for their determination. Additionally, a plausible synthetic route via the Wittig reaction is presented.

Chemical Identity and Structure

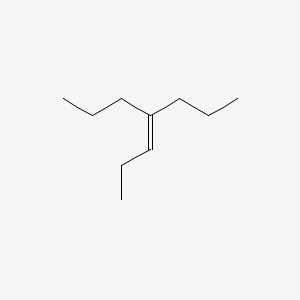

This compound is an alkene characterized by a ten-carbon backbone with a double bond located at the third position of the heptene (B3026448) chain and a propyl group attached to the fourth carbon.[5]

| Identifier | Value |

| IUPAC Name | 4-propylhept-3-ene[1] |

| Synonyms | 3-Heptene, 4-propyl-; 4-Propylhept-3-ene[3][6] |

| CAS Number | 4485-13-6[1][2][3][4][6][7][8] |

| Molecular Formula | C10H20[1][2][3][4][5][6] |

| Molecular Weight | 140.27 g/mol [1][3][4][5][8][9] |

| Canonical SMILES | CCCC(=CCC)CCC[1] |

| InChI | InChI=1S/C10H20/c1-4-7-10(8-5-2)9-6-3/h7H,4-6,8-9H2,1-3H3[1][6][7] |

| InChIKey | JEVSSCXTVQHWCX-UHFFFAOYSA-N[1][7] |

| PubChem CID | 138270[1][8] |

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are critical for its handling, storage, and application in various chemical processes.

| Property | Value | Notes |

| Boiling Point | 160.5 °C at 760 mmHg[5][6][8] | A boiling point of 58-60 °C is reported at a reduced pressure of 17 Torr.[2] Another source states 162 °C.[9] |

| Melting Point | -56.93 °C (estimate)[2][5][8] | This value is an estimation. |

| Density | 0.75 g/cm³[6][8] | One source specifies a density of 0.7688 g/cm³ at 20 °C, while another indicates 0.7518.[2][5] |

| Flash Point | 34.7 °C[2][5][6][8] | |

| Vapor Pressure | 3.09 mmHg at 25 °C[6] | A similar value of 3.1±0.1 mmHg at 25°C is also reported.[8] |

| Refractive Index | 1.429[2][6][8] | A slightly different value of 1.439 is also reported.[9] |

| XLogP3 | 3.923[10] | A predicted value of 4.7 is also available.[1][11] |

| Solubility | Insoluble in water; soluble in organic solvents. |

Reactivity and Applications

As an alkene, this compound's reactivity is primarily defined by its carbon-carbon double bond, making it susceptible to electrophilic addition reactions. It is used as a chemical intermediate in the synthesis of various organic compounds.[5] Potential applications include its use in the production of polymers and as a fuel additive.[5]

Experimental Protocols

Determination of Boiling Point

The boiling point can be determined using standard distillation methods such as those outlined in ASTM D86 or by simulated distillation via gas chromatography (ASTM D2887). For a small scale, a micro-boiling point apparatus can be used. The principle involves heating the liquid until it boils and its vapor is in equilibrium with the liquid phase at a given pressure. The temperature at which this occurs is the boiling point.

Measurement of Density

The density of liquid this compound can be accurately measured using a digital density meter, following protocols similar to ASTM D4052. This method involves introducing the liquid into an oscillating U-tube, and the change in the oscillation frequency, which is dependent on the mass of the liquid in the tube, is used to calculate the density. Alternatively, a pycnometer can be used for a gravimetric determination of density.

Determination of Refractive Index

The refractive index can be measured using an Abbe refractometer. A few drops of the liquid are placed on the prism surface, and a light source is passed through the sample. The angle at which the light is refracted is measured and converted to a refractive index value. The measurement is typically performed at a standard temperature (e.g., 20°C) and wavelength (e.g., the sodium D-line at 589 nm).

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of this compound. The chemical shifts, splitting patterns, and integration of the proton signals, along with the number and chemical shifts of the carbon signals, would provide a detailed map of the molecule's structure.

-

Infrared (IR) Spectroscopy: FTIR spectroscopy can be used to identify the presence of the C=C double bond, which would show a characteristic stretching vibration. The C-H stretching and bending vibrations associated with the alkyl groups would also be present.

-

Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of the compound and to study its fragmentation pattern. This information is valuable for confirming the molecular formula and gaining further structural insights.

Synthesis Pathway

A common and effective method for the synthesis of alkenes is the Wittig reaction. For a tetrasubstituted alkene like this compound, this reaction would involve the reaction of a ketone with a phosphorus ylide. A plausible synthetic route is the reaction of 4-heptanone (B92745) with propyltriphenylphosphonium ylide.

References

- 1. This compound | C10H20 | CID 138270 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. Page loading... [guidechem.com]

- 4. chemwhat.com [chemwhat.com]

- 5. Cas 4485-13-6,this compound | lookchem [lookchem.com]

- 6. 4-propylhept-3-ene | 4485-13-6 [chemnet.com]

- 7. 3-Heptene, 4-propyl- [webbook.nist.gov]

- 8. Page loading... [wap.guidechem.com]

- 9. This compound [stenutz.eu]

- 10. 3-Heptene, 4-propyl- (CAS 4485-13-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 11. PubChemLite - this compound (C10H20) [pubchemlite.lcsb.uni.lu]

4-Propyl-3-heptene molecular formula and weight

This document provides the core chemical data for 4-propyl-3-heptene, focusing on its molecular formula and weight. The information is presented for researchers, scientists, and professionals in drug development who require precise chemical specifications.

Chemical Structure and Composition

This compound is an unsaturated hydrocarbon. Its structure is defined by a seven-carbon parent chain ("heptane") with a double bond starting at the third carbon ("-3-ene") and a propyl group attached to the fourth carbon ("4-propyl"). This specific arrangement of atoms dictates its fundamental chemical properties.

The molecular formula is derived by summing the constituent atoms. The heptene (B3026448) chain provides 7 carbon atoms, and the propyl substituent adds another 3, for a total of 10 carbon atoms. Based on the rules of alkene nomenclature and valency, the structure contains 20 hydrogen atoms.

Quantitative Chemical Data

The fundamental quantitative descriptors for this compound are its molecular formula and molecular weight. These values are essential for stoichiometric calculations, analytical characterization, and formulation development. The molecular weight is calculated using the standard atomic weights of its constituent elements, carbon and hydrogen.[1][2][3][4]

| Parameter | Value |

| Molecular Formula | C₁₀H₂₀ |

| Molar Mass | 140.27 g/mol |

Calculation of Molar Mass:

-

Hydrogen (H): 20 atoms × 1.008 u = 20.16 u[2]

-

Total Molecular Weight: 120.11 u + 20.16 u = 140.27 u (or g/mol )

Note on Inapplicable Content: The user's request included requirements for experimental protocols and Graphviz diagrams of signaling pathways. These elements are highly relevant for technical papers on biological or process-oriented topics but are not applicable to the determination of a chemical's molecular formula and weight, which is a static, calculated property. Therefore, no experimental workflows or logical diagrams are included.

References

Spectroscopic data for 4-Propyl-3-heptene (NMR, IR, Mass Spec)

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Propyl-3-heptene (CAS: 4485-13-6), a ten-carbon alkene. The information is intended for researchers, scientists, and professionals in drug development and other scientific fields who require detailed structural elucidation data. This document summarizes nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in structured tables and outlines the experimental protocols for these techniques.

Spectroscopic Data Summary

The following tables present the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted)

Due to the absence of publicly available experimental ¹H NMR data, the following chemical shifts and multiplicities are predicted based on standard NMR principles.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~5.1 | Triplet | 1H | =CH |

| ~2.0 | Quartet | 4H | =C-CH₂ |

| ~1.4 | Sextet | 4H | -CH₂-CH₃ |

| ~0.9 | Triplet | 6H | -CH₃ |

| ~1.9 | Quartet | 4H | =C-CH₂-C |

¹³C NMR

The following ¹³C NMR data is referenced from a publication by J.L. Marshall and D.E. Miller in Organic Magnetic Resonance, 6, 395 (1974).[1]

| Chemical Shift (δ) ppm | Carbon Atom |

| 14.1 | C1, C7 |

| 23.2 | C2, C6 |

| 31.8 | C8, C10 |

| 124.7 | C3 |

| 141.2 | C4 |

| 21.5 | C9 |

Infrared (IR) Spectroscopy

The key IR absorption bands for this compound are listed below, with data sourced from the NIST Chemistry WebBook.[2][3]

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| 2960-2850 | Strong | C-H stretch (alkane) |

| 1670 | Medium | C=C stretch (alkene) |

| 1465 | Medium | C-H bend (alkane) |

| 850 | Medium | =C-H bend (alkene) |

Mass Spectrometry (MS)

The mass spectrometry data reveals the molecular weight and fragmentation pattern of this compound. The molecular formula is C₁₀H₂₀, with a molecular weight of approximately 140.27 g/mol .[4][5] The data below is from the NIST Mass Spectrometry Data Center.[2]

| m/z | Relative Intensity | Proposed Fragment |

| 140 | Low | [C₁₀H₂₀]⁺ (Molecular Ion) |

| 97 | High | [C₇H₁₃]⁺ |

| 69 | High | [C₅H₉]⁺ |

| 55 | Very High | [C₄H₇]⁺ |

Experimental Protocols

The following sections detail generalized experimental methodologies for the acquisition of spectroscopic data for a liquid sample like this compound.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation : A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Instrumentation : A high-field NMR spectrometer is used.

-

Data Acquisition :

-

For ¹H NMR, a standard pulse sequence is used to acquire the spectrum.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum.

-

-

Data Processing : The resulting free induction decay (FID) is Fourier transformed to obtain the NMR spectrum.

Infrared (IR) Spectroscopy

-

Sample Preparation : A drop of neat this compound is placed between two KBr or NaCl plates to create a thin liquid film.

-

Instrumentation : A Fourier-transform infrared (FTIR) spectrometer is used.

-

Data Acquisition : The sample is placed in the spectrometer's sample compartment, and the IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum is taken prior to the sample scan.

-

Data Processing : The transmittance or absorbance spectrum is plotted as a function of wavenumber.

Mass Spectrometry (MS)

-

Sample Introduction : The volatile this compound sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation from any impurities.

-

Ionization : Electron ionization (EI) is a common method used for this type of molecule.

-

Mass Analysis : The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole).

-

Detection : The abundance of each ion is measured, and a mass spectrum is generated.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

Caption: Logical relationships in the spectroscopic characterization.

References

An In-depth Technical Guide to the Synthesis of 4-Propyl-3-heptene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary and alternative synthetic pathways for 4-Propyl-3-heptene, a valuable intermediate in organic synthesis. This document details experimental protocols, presents quantitative data for comparative analysis, and includes visualizations of the reaction pathways to facilitate a thorough understanding of the synthetic processes.

Introduction

This compound is an unsaturated hydrocarbon with the molecular formula C₁₀H₂₀.[1][2][3] Its structure, featuring a trisubstituted double bond, makes it a target of interest for further chemical elaboration and a building block in the synthesis of more complex molecules. This guide will explore the most common and effective methods for its preparation, with a primary focus on the Wittig reaction, and will also discuss the McMurry reaction and alcohol dehydration as viable alternatives.

Retrosynthetic Analysis

A retrosynthetic analysis of this compound reveals several plausible disconnection approaches, leading to readily available starting materials. The most common disconnections are across the double bond, suggesting pathways involving carbonyl compounds.

Synthesis Pathways

Wittig Reaction

The Wittig reaction is a robust and widely used method for the synthesis of alkenes from aldehydes or ketones.[4][5] It involves the reaction of a phosphorus ylide with a carbonyl compound to form a carbon-carbon double bond.[6] For the synthesis of this compound, two primary retrosynthetic disconnections are considered:

-

Pathway A: Disconnection leading to 4-heptanone (B92745) and a propyl ylide.

-

Pathway B: Disconnection leading to propanal and a (1-propylbutyl) ylide.

Pathway A is generally preferred due to the commercial availability of 4-heptanone and the straightforward preparation of the less sterically hindered primary ylide.

The overall reaction scheme for the preferred Wittig synthesis is as follows:

Step 1: Formation of the Phosphonium (B103445) Salt Triphenylphosphine (B44618) is reacted with 1-bromopropane (B46711) in an SN2 reaction to form propyltriphenylphosphonium bromide.[7]

Step 2: Formation of the Ylide (Wittig Reagent) The phosphonium salt is deprotonated using a strong base, such as n-butyllithium, to generate the propylidenetriphenylphosphorane (the ylide).[6][8]

Step 3: Reaction with Ketone The ylide reacts with 4-heptanone in a nucleophilic addition and subsequent elimination to yield this compound and triphenylphosphine oxide.

A diagram of the Wittig reaction pathway is presented below:

Caption: Wittig reaction pathway for the synthesis of this compound.

Part A: Synthesis of Propyltriphenylphosphonium bromide

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve triphenylphosphine (1.0 eq) in anhydrous toluene.

-

Add 1-bromopropane (1.1 eq) to the solution.

-

Heat the reaction mixture to reflux for 12-24 hours. A white precipitate of the phosphonium salt will form.[9]

-

Cool the mixture to room temperature and collect the solid by vacuum filtration.

-

Wash the solid with cold diethyl ether and dry under vacuum to yield propyltriphenylphosphonium bromide.

Part B: Synthesis of this compound

-

Suspend propyltriphenylphosphonium bromide (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) in a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of n-butyllithium in hexanes (1.0 eq) dropwise. The formation of a deep orange or reddish color indicates the generation of the ylide.[9]

-

Stir the ylide solution at 0 °C for 1 hour.

-

Slowly add a solution of 4-heptanone (1.0 eq) in anhydrous THF to the ylide solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 4-12 hours.[9]

-

Quench the reaction by the slow addition of a saturated aqueous ammonium (B1175870) chloride solution.

-

Transfer the mixture to a separatory funnel and extract with hexane (B92381) (3 x 50 mL).

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by fractional distillation to obtain this compound.[9]

McMurry Reaction

The McMurry reaction provides an alternative route to alkenes through the reductive coupling of two ketone or aldehyde molecules using a low-valent titanium reagent.[10][11] For the synthesis of this compound, this would involve the self-coupling of 4-heptanone.

The general workflow for a McMurry reaction is depicted below:

References

- 1. This compound | C10H20 | CID 138270 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. Page loading... [guidechem.com]

- 4. web.mnstate.edu [web.mnstate.edu]

- 5. people.chem.umass.edu [people.chem.umass.edu]

- 6. nbinno.com [nbinno.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. m.youtube.com [m.youtube.com]

- 9. benchchem.com [benchchem.com]

- 10. McMurry reaction - Wikipedia [en.wikipedia.org]

- 11. Application of the McMurry Coupling Reaction in the Synthesis of Tri- and Tetra-arylethylene Analogues as Potential Cancer Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Occurrence of 4-Propyl-3-heptene

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the known natural occurrences of the alkene 4-propyl-3-heptene. While previously considered primarily a synthetic compound, recent studies have identified its presence as a volatile organic compound (VOC) in plant species. This guide synthesizes the available quantitative data and details the experimental protocols used for its identification, providing a technical resource for researchers in phytochemistry, food science, and related fields.

Natural Occurrence and Quantitative Data

This compound has been identified as a naturally occurring volatile compound in at least two plant species: grapevine berries (Vitis sp.) and roasted coffee beans (Coffea sp.). The quantitative data from these findings are summarized below.

| Natural Source | Compound | Relative Abundance / Concentration | Analytical Method | Reference |

| Grapevine Berries (Vitis sp. L'Acadie blanc) | This compound | 2.1 - 2.7 (relative peak area) | GC-MS | [1][2] |

| Roasted Coffee Beans (Coffea arabica & Coffea canephora) | This compound | 0.07 ± 0.02 (% of total peak area in lightly roasted Brazilian beans) | SPME/GC-MS | [3] |

Experimental Protocols for Isolation and Identification

The identification of this compound in natural sources has been achieved through gas chromatography-mass spectrometry (GC-MS) based methods. The detailed experimental protocols from the relevant studies are outlined below.

This methodology was employed in a study investigating the effect of temperature and UV patterns on the volatile compound accumulation in Vitis sp. L'Acadie blanc berries.[2]

a) Sample Preparation and Extraction:

-

Grape berries (200 g) were thawed overnight at 4°C.

-

The juice was extracted, filtered through cheesecloth, and centrifuged at 4,234 x g for 20 minutes at 4°C.

-

The supernatant was filtered through cotton, and 1 g of polyvinylpolypyrrolidone (PVPP) was added per 100 g of juice and stirred for 20 minutes.

-

The juice was then vacuum filtered using Whatman paper (grades 3, 4, and 5).[2]

b) Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Chromatographic Column: HP-5MS Ultra Inert (30 m × 250 μm × 0.25 μm).[2]

-

Injection: 1 μl injection volume in splitless mode.[2]

-

Carrier Gas: Helium.[2]

-

Oven Temperature Program:

-

Initial temperature of 40°C for 2 minutes.

-

Ramp to 240°C at a rate of 3.5°C/min.

-

Hold at 240°C for 2 minutes.

-

Ramp to 250°C at a rate of 20°C/min.

-

Hold at 250°C for 5 minutes.[2]

-

This protocol was utilized to determine the aromatic profiles of different coffee bean varieties roasted for varying times.[3]

a) Solid-Phase Microextraction (SPME) and Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Injection: 1 µl injection volume with a split ratio of 10:1.[3]

-

Inlet Temperature: 250°C.[3]

-

Oven Temperature Program: Programmed from 50°C to 250°C at a rate of 3°C/minute.[3]

-

Ion Source Temperature: 270°C.[3]

-

Interface Temperature: 250°C.[3]

-

Mass Spectrometry: The spectrum was taken at 70 eV with a mass scan range of 50–400 m/z.[3]

-

Compound Identification: Volatile components were identified by comparing their mass spectra with the NIST library version 3.0.[3]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the extraction and analysis of volatile compounds from grapevine berries, as described in the protocol above.

Biological Significance

The biological significance of this compound in the plants where it has been detected is not yet understood. Volatile organic compounds in plants can play various roles, including acting as signaling molecules in defense against herbivores, attracting pollinators, or contributing to the plant's overall aroma profile. The presence of this compound in grapevine berries and roasted coffee beans suggests it may contribute to the complex aroma and flavor profiles of these products. Further research is required to elucidate its specific biosynthetic pathway and ecological or physiological function.

Conclusion

The identification of this compound in grapevine berries and coffee beans marks a notable discovery, expanding our knowledge of the distribution of this compound in nature. The detailed analytical protocols provided in this guide offer a foundation for future research aimed at detecting this and other volatile compounds in various natural sources. Further investigation is warranted to understand the biosynthetic pathways leading to the formation of this compound in plants and to determine its functional role and potential applications.

References

Potential isomers of 4-Propyl-3-heptene and their structures

An In-depth Technical Guide to the Potential Isomers of 4-Propyl-3-heptene

This technical guide provides a comprehensive overview of the potential isomers of this compound, a C10H20 alkene. The document is intended for researchers, scientists, and professionals in drug development and other fields of chemical research. It covers the structural and stereoisomeric forms of this compound, presents their known and estimated physical properties in a structured format, details experimental protocols for their synthesis and differentiation, and includes visualizations of the isomeric relationships.

Introduction to Isomerism in this compound

Isomers are molecules that share the same molecular formula but have different arrangements of atoms. For the molecular formula C10H20, which corresponds to this compound, a multitude of isomers exist, including constitutional isomers and stereoisomers.

-

Constitutional Isomers: These isomers have the same molecular formula but different connectivity of atoms. They can be further categorized into:

-

Positional Isomers: Differ in the location of the double bond or substituent groups.

-

Skeletal Isomers: Have different carbon chain backbones.

-

Functional Group Isomers: In this case, cyclic alkanes are functional group isomers of alkenes.

-

-

Stereoisomers: These isomers have the same connectivity but differ in the spatial arrangement of atoms. They include:

-

Geometric Isomers (E/Z or cis/trans): Result from restricted rotation around the carbon-carbon double bond.

-

Enantiomers and Diastereomers: Occur in molecules with chiral centers (a carbon atom attached to four different groups).

-

Isomers of this compound

Geometric Isomers of this compound

The presence of a double bond at the third carbon position in this compound, with different substituents on each of the double-bonded carbons, gives rise to two geometric isomers: (E)-4-propyl-3-heptene and (Z)-4-propyl-3-heptene.

-

(Z)-4-propyl-3-heptene (cis): The higher priority groups on each carbon of the double bond are on the same side.

-

(E)-4-propyl-3-heptene (trans): The higher priority groups on each carbon of the double bond are on opposite sides.

Selected Constitutional Isomers of C10H20

The molecular formula C10H20 encompasses a large number of constitutional isomers. A selection of these, including other decene isomers and cyclic alkanes, is presented to illustrate the structural diversity.

-

Linear Decene Isomers: 1-Decene, (E/Z)-2-Decene, (E/Z)-3-Decene, (E/Z)-4-Decene, (E/Z)-5-Decene.

-

Branched Decene Isomers: A vast number of branched isomers exist. An example is 2-methyl-1-nonene.

-

Cyclic Alkane Isomers: Cyclodecane, methylcyclononane, ethylcyclooctane, propylcycloheptane, butylcyclohexane, pentylcyclopentane, etc.

Stereoisomers (Enantiomers)

Some constitutional isomers of C10H20 may possess chiral centers, leading to the existence of enantiomers (non-superimposable mirror images). For example, in (E/Z)-3-methyl-4-heptene, the carbon at position 4 is a chiral center. This compound itself does not have a chiral center.

Data Presentation: Physical Properties of Selected C10H20 Isomers

The following table summarizes known and estimated physical properties of this compound and some of its constitutional isomers. Data for the specific E/Z isomers of this compound is limited; therefore, some values are based on the parent compound or are estimated.

| Isomer Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) | Refractive Index |

| This compound | C10H20 | 140.27 | 162[1] | 0.75 | 1.439[1] |

| (E)-4-Propyl-3-heptene | C10H20 | 140.27 | Est. slightly lower than (Z) | Est. slightly lower than (Z) | Est. similar to parent |

| (Z)-4-Propyl-3-heptene | C10H20 | 140.27 | Est. slightly higher than (E) | Est. slightly higher than (E) | Est. similar to parent |

| 1-Decene | C10H20 | 140.27 | 172[2] | 0.74[2] | 1.421 |

| Cyclodecane | C10H20 | 140.27 | 201 | 0.857 | 1.471 |

| Butylcyclohexane | C10H20 | 140.27 | 181 | 0.806 | 1.444 |

Note: "Est." indicates an estimated value based on general trends for geometric isomers.

Experimental Protocols

Synthesis of (E)- and (Z)-4-Propyl-3-heptene

The stereoselective synthesis of the E and Z isomers of this compound can be achieved using the Wittig reaction.[3][4]

Protocol for (Z)-4-Propyl-3-heptene (via non-stabilized ylide):

-

Preparation of the Phosphonium Salt: React triphenylphosphine (B44618) with 1-bromopropane (B46711) in a suitable solvent like toluene (B28343) under reflux to form propyltriphenylphosphonium bromide.

-

Ylide Formation: Suspend the propyltriphenylphosphonium bromide in anhydrous THF under an inert atmosphere (e.g., argon). Cool the suspension to 0°C and slowly add a strong base like n-butyllithium (n-BuLi). The formation of a colored solution indicates the generation of the ylide.

-

Wittig Reaction: Cool the ylide solution to -78°C and add a solution of 4-heptanone (B92745) in anhydrous THF dropwise.

-

Workup: Allow the reaction to warm to room temperature and stir overnight. Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with an organic solvent (e.g., diethyl ether), wash with brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.

-

Purification: Purify the crude product by fractional distillation or column chromatography to obtain (Z)-4-propyl-3-heptene.

Protocol for (E)-4-Propyl-3-heptene (via Schlosser modification):

The Schlosser modification of the Wittig reaction can be employed to favor the formation of the E-isomer. This involves the use of a second equivalent of base at low temperature after the initial reaction of the ylide with the ketone, followed by a proton source.

Separation and Identification of Isomers

Gas Chromatography (GC):

Gas chromatography is a highly effective technique for separating volatile isomers.[5][6]

-

Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a high-polarity capillary column (e.g., DB-WAXetr) is recommended for separating geometric isomers.[5]

-

Sample Preparation: Prepare a dilute solution of the isomer mixture in a volatile solvent (e.g., hexane) at a concentration of 10-100 µg/mL.[5]

-

GC Conditions:

-

Injector Temperature: 250°C

-

Detector Temperature: 250°C

-

Carrier Gas: Helium or Hydrogen

-

Oven Program: Start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 200°C) at a controlled rate (e.g., 5°C/min).

-

-

Analysis: The different isomers will have distinct retention times. Generally, for a given positional isomer, the trans (E) isomer is more volatile and elutes before the cis (Z) isomer on nonpolar columns.[6]

Spectroscopic Methods:

Infrared (IR) Spectroscopy:

IR spectroscopy can help differentiate alkene isomers based on their characteristic absorption bands.[7][8][9]

-

Sample Preparation: The sample can be analyzed as a neat liquid between salt plates (NaCl or KBr) or as a dilute solution in a suitable solvent (e.g., CCl4).

-

Data Acquisition: Obtain the IR spectrum over the range of 4000-400 cm⁻¹.

-

Interpretation:

-

C=C Stretch: A weak to medium band around 1665-1675 cm⁻¹ indicates a tri-substituted double bond.

-

=C-H Stretch: A band above 3000 cm⁻¹ is characteristic of a C-H bond on a double-bonded carbon.[10]

-

Out-of-Plane Bending: The C-H out-of-plane bending vibrations are particularly useful for distinguishing geometric isomers. A strong band around 960-975 cm⁻¹ is characteristic of a trans (E) isomer, while a band around 675-730 cm⁻¹ may be observed for a cis (Z) isomer.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is a powerful tool for the definitive structural elucidation of isomers.[11][12]

-

Sample Preparation: Dissolve a small amount of the purified isomer in a deuterated solvent (e.g., CDCl3).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra. Advanced techniques like COSY, HSQC, HMBC, and NOESY can provide further structural information.

-

Interpretation:

-

¹H NMR: The chemical shifts and coupling constants of the vinylic protons are diagnostic. For geometric isomers, the coupling constants (J-values) between vicinal protons on the double bond are typically larger for trans isomers (11-18 Hz) than for cis isomers (6-14 Hz).[12]

-

¹³C NMR: The chemical shifts of the carbons in the double bond and the adjacent carbons will differ between isomers.

-

NOESY: Nuclear Overhauser Effect Spectroscopy can be used to definitively assign the stereochemistry by observing through-space interactions between protons.

-

Mandatory Visualizations

Caption: Logical relationship of isomers for this compound.

Caption: Experimental workflow for synthesis and analysis.

References

- 1. This compound [stenutz.eu]

- 2. Decene - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. How to Identify Carbonyls, Alkenes, Alkynes, and Aromatics in the IR Spectrum | dummies [dummies.com]

- 9. IR spectrum: Alkenes [quimicaorganica.org]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. creative-biostructure.com [creative-biostructure.com]

- 12. chem.libretexts.org [chem.libretexts.org]

Stereoisomers of 4-Propyl-3-heptene: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the stereoisomers of 4-propyl-3-heptene, focusing on the (E) and (Z) isomers. The document is intended for researchers, scientists, and professionals in the fields of organic chemistry, materials science, and drug development. It details the stereoselective synthesis, separation, and characterization of these isomers. This guide includes detailed experimental protocols, data presentation in tabular format, and visualizations of key chemical pathways and workflows to facilitate a deeper understanding of the stereochemistry of this trisubstituted alkene.

Introduction

This compound (C₁₀H₂₀) is a trisubstituted alkene that exhibits geometric isomerism due to the restricted rotation around the carbon-carbon double bond. This gives rise to two stereoisomers: (Z)-4-propyl-3-heptene and (E)-4-propyl-3-heptene. The spatial arrangement of the substituents around the double bond significantly influences the physical, chemical, and biological properties of these isomers. Consequently, the ability to selectively synthesize, separate, and characterize each isomer is of paramount importance for various research and development applications. This guide outlines the key methodologies for achieving stereocontrol in the synthesis of this compound and the analytical techniques for the definitive assignment of their stereochemistry.

Stereoselective Synthesis of (E)- and (Z)-4-Propyl-3-heptene

The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from carbonyl compounds and is particularly well-suited for the stereoselective synthesis of this compound from 4-heptanone (B92745).[1][2][3] The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the phosphorus ylide and the reaction conditions.

Synthesis of (Z)-4-Propyl-3-heptene via the Standard Wittig Reaction

The standard Wittig reaction, employing a non-stabilized ylide, typically affords the (Z)-alkene with high selectivity. The proposed synthesis of (Z)-4-propyl-3-heptene involves the reaction of 4-heptanone with the ylide derived from propyltriphenylphosphonium bromide.

Experimental Protocol:

-

Preparation of Propyltriphenylphosphonium Bromide: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve triphenylphosphine (B44618) (1.1 eq.) in anhydrous toluene. Add 1-bromopropane (B46711) (1.0 eq.) and reflux the mixture for 24 hours. Cool the reaction mixture to room temperature to allow the precipitation of the white solid phosphonium (B103445) salt. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

-

Generation of the Phosphorus Ylide: Suspend the propyltriphenylphosphonium bromide (1.1 eq.) in anhydrous tetrahydrofuran (B95107) (THF) in a flame-dried, two-necked round-bottom flask under an inert atmosphere. Cool the suspension to 0 °C in an ice bath. Slowly add a solution of n-butyllithium (n-BuLi) in hexanes (1.05 eq.) dropwise. The formation of the characteristic orange-red ylide indicates a successful reaction. Stir the mixture at 0 °C for 1 hour.

-

Wittig Reaction: Cool the ylide solution to -78 °C using a dry ice/acetone bath. Add a solution of 4-heptanone (1.0 eq.) in anhydrous THF dropwise. Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Workup and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. Transfer the mixture to a separatory funnel and extract with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter. Remove the solvent under reduced pressure. The crude product, a mixture of (Z)- and (E)-4-propyl-3-heptene with a predominance of the (Z)-isomer, can be purified by fractional distillation or column chromatography on silica (B1680970) gel.

Synthesis of (E)-4-Propyl-3-heptene via the Schlosser Modification

To favor the formation of the (E)-isomer with a non-stabilized ylide, the Schlosser modification of the Wittig reaction is employed.[4][5][6][7] This method involves the in-situ generation of a β-oxido phosphonium ylide and subsequent stereochemical inversion.

Experimental Protocol:

-

Ylide and Betaine (B1666868) Formation: Prepare the phosphonium ylide from propyltriphenylphosphonium bromide and n-butyllithium in anhydrous THF at 0 °C as described in section 2.1. Cool the ylide solution to -78 °C. Add a solution of 4-heptanone (1.0 eq.) in anhydrous THF dropwise to form the lithium betaine intermediate.

-

Epimerization: While maintaining the temperature at -78 °C, add a second equivalent of n-butyllithium dropwise to deprotonate the carbon alpha to the phosphorus, forming a β-oxido phosphonium ylide.

-

Protonation and Elimination: Add a proton source, such as tert-butanol (B103910) (1.2 eq.), to the reaction mixture at -78 °C. This protonates the β-oxido phosphonium ylide to give the more thermodynamically stable threo-betaine. Allow the reaction to slowly warm to room temperature. The threo-betaine will then undergo syn-elimination to yield the (E)-alkene.

-

Workup and Purification: Follow the same workup and purification procedure as described for the (Z)-isomer. The crude product will contain a higher proportion of (E)-4-propyl-3-heptene.

Separation of (E)- and (Z)-4-Propyl-3-heptene

The separation of the (E) and (Z) isomers of this compound can be challenging due to their similar physical properties.[8] High-resolution gas chromatography (GC) is a highly effective technique for the analytical and preparative separation of these isomers.

Experimental Protocol: Gas Chromatography

-

Instrument: Gas chromatograph equipped with a flame ionization detector (FID).

-

Column: A high-polarity capillary column (e.g., Carbowax 20M or a similar polyethylene (B3416737) glycol phase) is recommended for optimal separation of alkene isomers.[9]

-

Carrier Gas: Helium or hydrogen.

-

Injection Volume: 1 µL of a dilute solution of the isomer mixture in a volatile solvent (e.g., hexane).

-

Temperature Program: An optimized temperature gradient is crucial for achieving baseline separation. A typical program might start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 150 °C) at a controlled rate (e.g., 5 °C/min).

-

Elution Order: On polar stationary phases, the trans-(E)-isomer is generally more volatile and will elute before the cis-(Z)-isomer.[8]

Characterization of Stereoisomers

The unambiguous characterization of the (E) and (Z) isomers of this compound is achieved through a combination of spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being the most definitive method.

Predicted Physical and Spectroscopic Data

The following tables summarize the predicted physical and spectroscopic data for the (E) and (Z) isomers of this compound. These predictions are based on established principles and data from analogous compounds.

Table 1: Predicted Physical Properties of this compound Stereoisomers

| Property | (Z)-4-Propyl-3-heptene | (E)-4-Propyl-3-heptene |

| Molecular Formula | C₁₀H₂₀ | C₁₀H₂₀ |

| Molecular Weight | 140.27 g/mol | 140.27 g/mol |

| Boiling Point | ~162-165 °C | ~160-163 °C |

| Density | ~0.75 g/cm³ | ~0.74 g/cm³ |

| Refractive Index | ~1.430 | ~1.428 |

Table 2: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

| Proton Assignment | (Z)-4-Propyl-3-heptene (δ, ppm) | (E)-4-Propyl-3-heptene (δ, ppm) |

| Vinylic H | ~5.1-5.2 (t) | ~5.2-5.3 (t) |

| Allylic CH₂ | ~2.0-2.1 (m) | ~1.9-2.0 (m) |

| Other CH₂ | ~1.3-1.5 (m) | ~1.3-1.5 (m) |

| CH₃ | ~0.8-1.0 (m) | ~0.8-1.0 (m) |

Table 3: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

| Carbon Assignment | (Z)-4-Propyl-3-heptene (δ, ppm) | (E)-4-Propyl-3-heptene (δ, ppm) |

| Vinylic C (quaternary) | ~140-142 | ~139-141 |

| Vinylic C (CH) | ~123-125 | ~124-126 |

| Allylic CH₂ | ~29-31 | ~35-37 |

| Other CH₂ | ~20-23 | ~20-23 |

| CH₃ | ~13-15 | ~13-15 |

Experimental Protocols for Spectroscopic Analysis

4.2.1. NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified isomer in ~0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

-

¹H NMR: Acquire a standard one-dimensional proton spectrum. The chemical shift and coupling constants of the vinylic proton will provide initial clues about the stereochemistry.

-

¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum to determine the number of unique carbon environments. The chemical shifts of the allylic carbons are particularly diagnostic for E/Z isomers.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR technique is the most definitive method for assigning stereochemistry.[10][11][12][13][14] For the (Z)-isomer, a cross-peak should be observed between the vinylic proton and the protons of the allylic methylene (B1212753) group on the same side of the double bond. This correlation will be absent or significantly weaker for the (E)-isomer.

4.2.2. Infrared (IR) Spectroscopy

-

Sample Preparation: A thin film of the liquid sample between two salt plates (NaCl or KBr) is suitable.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Key Absorptions:

-

C-H stretch (sp²): ~3010-3030 cm⁻¹

-

C-H stretch (sp³): ~2850-2960 cm⁻¹

-

C=C stretch: ~1665-1675 cm⁻¹ (can be weak for tetrasubstituted alkenes)

-

C-H bend (out-of-plane) for cis-(Z) isomer: ~675-730 cm⁻¹ (broad)

-

C-H bend (out-of-plane) for trans-(E) isomer: ~960-970 cm⁻¹ (strong)

-

Visualizations

The following diagrams illustrate the key concepts and workflows described in this guide.

Conclusion

The stereoisomers of this compound, (E) and (Z), possess distinct spatial arrangements that necessitate their individual synthesis and characterization for any application where stereochemistry is critical. The Wittig reaction and its Schlosser modification provide reliable, though not always perfectly selective, routes to the (Z) and (E) isomers, respectively. High-resolution gas chromatography offers a robust method for their separation. The definitive characterization and stereochemical assignment are best achieved through a combination of spectroscopic techniques, with 2D NOESY NMR experiments providing the most unambiguous evidence for the geometric configuration. This guide provides a foundational framework of detailed protocols and expected data to aid researchers in the synthesis, separation, and analysis of the stereoisomers of this compound.

References

- 1. Wittig Reaction [organic-chemistry.org]

- 2. Wittig/B─H insertion reaction: A unique access to trisubstituted Z-alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. synarchive.com [synarchive.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Schlosser Modification [organic-chemistry.org]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Separating alkane/alkene isomers on the GC but the isomers have the same retention time - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Reddit - The heart of the internet [reddit.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Stability Analysis of 4-Propyl-3-heptene Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and methodologies used to analyze the stability of the geometric isomers of 4-propyl-3-heptene. A thorough understanding of isomeric stability is crucial in various fields, including drug design and synthetic chemistry, where the specific geometry of a molecule can significantly impact its biological activity and reaction pathways.

Introduction to Alkene Isomerism and Stability

Alkenes, hydrocarbons containing at least one carbon-carbon double bond, can exhibit geometric isomerism, also known as cis-trans or (E/Z) isomerism, due to restricted rotation around the double bond. The stability of these isomers is not identical and is influenced by several factors, primarily steric hindrance and electronic effects such as hyperconjugation. Generally, trans (E) isomers are more stable than their cis (Z) counterparts because the bulky substituent groups are positioned on opposite sides of the double bond, minimizing steric strain.[1][2] Furthermore, the degree of substitution of the double bond plays a significant role; more substituted alkenes are generally more stable. This increased stability is attributed to hyperconjugation, an interaction between the π orbital of the double bond and adjacent C-H σ bonds, as well as the greater strength of a bond between an sp² and an sp³ hybridized carbon compared to two sp³ carbons.[2]

The isomers of this compound, (E)-4-propyl-3-heptene and (Z)-4-propyl-3-heptene, are trisubstituted alkenes. The principles of sterics and electronic effects are central to understanding their relative stabilities.

Isomers of this compound

The two geometric isomers of this compound are:

-

(Z)-4-propyl-3-heptene (cis-isomer): In this isomer, the higher priority groups on each carbon of the double bond are on the same side.

-

(E)-4-propyl-3-heptene (trans-isomer): In this isomer, the higher priority groups on each carbon of the double bond are on opposite sides.

Based on established principles, the (E)-isomer is predicted to be more stable than the (Z)-isomer due to reduced steric repulsion between the propyl and ethyl groups.

Quantitative Stability Analysis

The relative stability of alkene isomers can be determined experimentally by measuring the heat of hydrogenation (ΔH°hydrog).[3] This reaction involves the catalytic addition of hydrogen across the double bond to form the corresponding alkane, in this case, 4-propylheptane. The amount of heat released is inversely proportional to the stability of the initial alkene; a more stable alkene will release less energy upon hydrogenation.[4][5]

Table 1: Predicted Relative Stability of this compound Isomers

| Isomer | Structure | Predicted Relative Stability | Key Influencing Factors | Predicted Heat of Hydrogenation |

| (E)-4-propyl-3-heptene | Trans | More Stable | Lower steric hindrance | Less negative |

| (Z)-4-propyl-3-heptene | Cis | Less Stable | Higher steric hindrance | More negative |

Experimental Protocols

Determination of Heat of Hydrogenation via Calorimetry

The heat of hydrogenation is experimentally determined using a calorimeter. The following protocol outlines the general steps:

-

Sample Preparation: A known mass of the alkene isomer is dissolved in a suitable solvent, such as ethanol (B145695) or hexane.

-

Catalyst Introduction: A hydrogenation catalyst, typically palladium on carbon (Pd/C) or platinum oxide (PtO₂), is added to the reaction vessel.

-

Calorimeter Setup: The reaction vessel is placed within a calorimeter, which is a device designed to measure heat changes in a chemical reaction. The system is allowed to reach thermal equilibrium.

-

Hydrogenation Reaction: A known volume of hydrogen gas is introduced into the reaction vessel, and the reaction is initiated, often by stirring or shaking to ensure proper mixing.

-

Temperature Measurement: The change in temperature of the calorimeter is precisely measured as the hydrogenation reaction proceeds.

-

Data Analysis: The heat of hydrogenation is calculated from the temperature change, the heat capacity of the calorimeter, and the moles of alkene reacted.

Computational Chemistry Methods

In addition to experimental methods, computational chemistry provides a powerful tool for assessing the relative stabilities of isomers.[6] Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to calculate the total electronic energy of each isomer. The isomer with the lower calculated energy is predicted to be the more stable. These calculations can also provide insights into the geometric parameters and electronic structures that contribute to the stability differences.

Visualizations

Caption: Relationship between structure and stability of this compound isomers.

Caption: Workflow for heat of hydrogenation measurement.

References

- 1. Alkenes: Structure and Stability - Chemistry Steps [chemistrysteps.com]

- 2. 7.6 Stability of Alkenes - Organic Chemistry | OpenStax [openstax.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Video: Relative Stabilities of Alkenes [jove.com]

- 5. fiveable.me [fiveable.me]

- 6. Tropospheric alkene ozonolysis chemistry: an extended computational chemistry assessment of structural effects - Environmental Science: Advances (RSC Publishing) DOI:10.1039/D4VA00298A [pubs.rsc.org]

An In-depth Technical Guide to 4-Propyl-3-heptene: Initial Discovery and Literature Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Propyl-3-heptene, a branched alkene of interest in organic synthesis and materials science. While the specific initial discovery of this compound is not prominently documented in readily available literature, this paper constructs a likely historical context and details the most probable synthetic routes for its preparation, including the Wittig reaction and the dehydration of 4-propylheptan-4-ol. This guide furnishes detailed, plausible experimental protocols for these syntheses, alongside a summary of its known physicochemical properties in clearly structured tables. Furthermore, this document includes visualizations of the synthetic pathways to aid in conceptual understanding. Although direct applications in drug development are not currently established, its role as a chemical intermediate suggests its potential utility in the synthesis of more complex molecules.

Introduction

This compound (CAS No. 4485-13-6) is an unsaturated hydrocarbon with the molecular formula C₁₀H₂₀.[1][2] It is a colorless liquid with a characteristic strong, pungent odor.[2] As a tri-substituted alkene, this compound can exist as (E) and (Z) stereoisomers. Its structure, featuring a carbon-carbon double bond within a ten-carbon backbone, makes it a reactive intermediate for various chemical transformations.[1] This compound is primarily recognized for its potential applications as a monomer in polymer production and as an additive in fuels.[2] Its utility also extends to being a versatile intermediate in the synthesis of fragrances, pharmaceuticals, and other specialty chemicals.[1][2]

While a singular, seminal publication detailing the "initial discovery" of this compound is not apparent, its existence would have been predicted and its synthesis achievable through established organic chemistry reactions developed in the mid-20th century. The advent of reaction methodologies such as the Grignard and Wittig reactions would have made the targeted synthesis of such an alkene a routine endeavor for organic chemists. This guide, therefore, focuses on the plausible and established methods for its synthesis and characterization.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, purification, and for the design of reactions in which it is a reactant.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₂₀ | [1][2] |

| Molecular Weight | 140.27 g/mol | [1][2] |

| CAS Number | 4485-13-6 | [1][2] |

| IUPAC Name | 4-propylhept-3-ene | |

| Synonyms | 4-N-propyl-3-heptene, 4-propyl-hept-3-ene | [1][2] |

| Appearance | Colorless liquid | [1] |

| Odor | Strong, pungent | [1] |

| Boiling Point | 160.5 °C | [1] |

| Melting Point | -56.93 °C (estimate) | [1] |

| Density | 0.7518 g/cm³ | [1] |

| Flash Point | 34.7 °C | [1] |

| Refractive Index | 1.4302 | [1] |

| Vapor Pressure | 3.09 mmHg at 25°C | [1] |

Synthetic Routes and Experimental Protocols

Two primary and highly effective methods for the synthesis of this compound are the dehydration of 4-propylheptan-4-ol and the Wittig reaction. The following sections provide detailed experimental protocols for each of these synthetic pathways.

Synthesis via Dehydration of 4-Propylheptan-4-ol

This method involves two main stages: the synthesis of the precursor tertiary alcohol, 4-propylheptan-4-ol, via a Grignard reaction, followed by its acid-catalyzed dehydration to yield the target alkene.

Materials:

-

Magnesium turnings

-

Iodine (crystal)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere (e.g., argon or nitrogen), place magnesium turnings.

-

Add a small crystal of iodine to initiate the reaction.

-

Add a solution of 1-bromopropane in anhydrous diethyl ether dropwise from the dropping funnel to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and bubbling is observed.

-

Once the Grignard reagent (propylmagnesium bromide) has formed, cool the flask in an ice bath.

-

Add a solution of 4-heptanone in anhydrous diethyl ether dropwise to the Grignard reagent with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 4-propylheptan-4-ol. This can be purified by fractional distillation.

Materials:

-

4-Propylheptan-4-ol (from the previous step)

-

Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped for distillation, place the purified 4-propylheptan-4-ol.

-

Cool the flask in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid or phosphoric acid.

-

Heat the mixture to induce dehydration. The product, this compound, will distill from the reaction mixture.

-

Collect the distillate and wash it with a saturated sodium bicarbonate solution and then with water in a separatory funnel.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Purify the crude this compound by fractional distillation to yield the final product.

Caption: Synthesis workflow for this compound via Grignard reaction and dehydration.

Synthesis via Wittig Reaction

The Wittig reaction offers a direct route to forming the carbon-carbon double bond by reacting a phosphorus ylide with a ketone. For the synthesis of this compound, 4-heptanone can be reacted with the ylide generated from propyltriphenylphosphonium bromide.

Materials:

-

1-Bromopropane

-

Toluene (anhydrous)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve triphenylphosphine in anhydrous toluene.

-

Add 1-bromopropane to the solution.

-

Heat the reaction mixture to reflux and maintain for 24 hours.

-

Cool the mixture to room temperature, which should result in the precipitation of a white solid.

-

Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield propyltriphenylphosphonium bromide.

Materials:

-

Propyltriphenylphosphonium bromide (from the previous step)

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

4-Heptanone

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Suspend propyltriphenylphosphonium bromide in anhydrous THF in a flame-dried, two-neck round-bottom flask under an inert atmosphere.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of n-butyllithium in hexanes dropwise to the suspension. The formation of a deep orange or reddish color indicates the generation of the ylide.

-

Stir the ylide solution at 0 °C for 1 hour.

-

Add a solution of 4-heptanone in anhydrous THF dropwise to the ylide solution.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 4-12 hours.

-

Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

The triphenylphosphine oxide byproduct can be removed by chromatography or crystallization.

-

Purify the crude this compound by fractional distillation.

References

An In-depth Technical Guide to the Thermochemical Properties of 4-Propyl-3-heptene

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available thermochemical data for 4-propyl-3-heptene. Due to a lack of experimentally determined values in the current scientific literature for this specific compound, this document presents theoretically calculated data. Furthermore, it outlines the standard experimental protocols that would be employed for the determination of such thermochemical properties, providing a methodological framework for future research.

Data Presentation

The thermochemical data for this compound, primarily derived from computational methods such as the Joback and Crippen group additivity methods, are summarized in the table below. These values serve as estimations and should be utilized with the understanding that they have not been experimentally verified.

Table 1: Calculated Thermochemical and Physical Properties of this compound

| Property | Symbol | Value | Units | Source |

| Thermochemical Properties | ||||

| Standard Enthalpy of Formation (gas) | ΔfH°gas | -142.30 | kJ/mol | Joback Calculated Property[1] |

| Standard Gibbs Free Energy of Formation | ΔfG° | 104.99 | kJ/mol | Joback Calculated Property[1] |

| Enthalpy of Fusion | ΔfusH° | 20.55 | kJ/mol | Joback Calculated Property[1] |

| Enthalpy of Vaporization | ΔvapH° | 37.89 | kJ/mol | Joback Calculated Property[1] |

| Physical Properties | ||||

| Molecular Weight | MW | 140.27 | g/mol | Cheméo[1] |

| Normal Boiling Point | Tboil | 432.24 | K | Joback Calculated Property[1] |

| Normal Melting Point | Tfus | 183.42 | K | Joback Calculated Property[1] |

| Critical Temperature | Tc | 605.63 | K | Joback Calculated Property[1] |

| Critical Pressure | Pc | 2222.89 | kPa | Joback Calculated Property[1] |

| Critical Volume | Vc | 0.577 | m³/kmol | Joback Calculated Property[1] |

| Octanol/Water Partition Coefficient | logPoct/wat | 3.923 | Crippen Calculated Property[1] | |

| Water Solubility | log10WS | -3.86 | mol/l | Crippen Calculated Property[1] |

Experimental Protocols

While specific experimental data for this compound is unavailable, the following sections detail the standard methodologies for determining the key thermochemical properties of a volatile organic compound such as this.

1. Determination of Enthalpy of Formation via Bomb Calorimetry

The standard enthalpy of formation (ΔfH°) of an organic compound is typically determined indirectly by measuring its enthalpy of combustion (ΔcH°) using a bomb calorimeter. Hess's Law is then applied to calculate the enthalpy of formation.

-

Principle: A known mass of the substance is completely combusted in a constant-volume vessel (the "bomb") filled with excess oxygen under pressure. The heat released by the combustion is absorbed by a surrounding water bath, and the temperature change of the water is measured.

-

Apparatus:

-

Isoperibol or adiabatic bomb calorimeter

-

Steel decomposition vessel (bomb)

-

Crucible (platinum or quartz)

-

Ignition wire (platinum or nichrome)

-

High-precision thermometer

-

Oxygen cylinder and filling apparatus

-

Pellet press (for solids) or gelatin capsules (for volatile liquids)

-

-

Procedure:

-

A precisely weighed sample of this compound (typically encapsulated in a gelatin capsule to prevent volatilization) is placed in the crucible within the bomb.

-

An ignition wire is positioned to be in contact with the sample.

-

The bomb is sealed and purged of air, then filled with pure oxygen to a pressure of approximately 30 atm.

-

The bomb is submerged in a known quantity of water in the calorimeter's insulated bucket.

-

The initial temperature of the water is recorded.

-

The sample is ignited by passing an electric current through the ignition wire.

-

The temperature of the water is monitored and recorded until it reaches a maximum and begins to cool.

-

The calorimeter is calibrated using a substance with a known heat of combustion, such as benzoic acid.

-

The heat capacity of the calorimeter system is used to calculate the heat released by the combustion of the sample.

-

Corrections are made for the heat of combustion of the capsule and the ignition wire.

-

The standard enthalpy of combustion is calculated and then used with the known standard enthalpies of formation of CO₂ and H₂O to determine the standard enthalpy of formation of this compound using Hess's Law.

-

2. Determination of Heat Capacity and Entropy by Calorimetry

The heat capacity (Cp) and standard entropy (S°) of a substance are determined by measuring the heat required to raise its temperature. Adiabatic calorimetry or differential scanning calorimetry (DSC) are common techniques.

-

Principle:

-

Adiabatic Calorimetry: A known quantity of the substance is heated in a highly insulated calorimeter, and the heat input and resulting temperature change are precisely measured. This method is highly accurate and can be used to determine the heat capacity over a wide range of temperatures, starting from near absolute zero.

-

Differential Scanning Calorimetry (DSC): This technique measures the difference in heat flow between a sample and a reference material as a function of temperature. The heat capacity is proportional to this difference.

-

-

Apparatus:

-

Adiabatic calorimeter or Differential Scanning Calorimeter

-

Sample pans (typically aluminum or copper)

-

Cryostat for low-temperature measurements

-

-

Procedure (using DSC as an example):

-

A baseline is established by running the DSC with empty sample and reference pans.

-

A known mass of a standard material with a well-characterized heat capacity (e.g., sapphire) is placed in the sample pan, and a scan is performed over the desired temperature range.

-

The sample of this compound is weighed into a volatile-sample pan, which is then hermetically sealed.

-

The sample is subjected to the same temperature program as the standard.

-

The heat flow to the sample is compared to that of the standard and the baseline to calculate the specific heat capacity of the sample as a function of temperature.

-

The standard entropy at a given temperature (e.g., 298.15 K) can be calculated by integrating the heat capacity divided by the temperature (Cp/T) from 0 K to the desired temperature, accounting for the enthalpies of any phase transitions (e.g., fusion).

-

Mandatory Visualization

The fundamental relationship between the key thermochemical properties of enthalpy, entropy, and Gibbs free energy is crucial for understanding the spontaneity of chemical processes. This relationship is defined by the Gibbs free energy equation.

Caption: Relationship between Gibbs free energy, enthalpy, and entropy.

The following diagram illustrates a generalized workflow for the experimental determination of the standard enthalpy of formation for a volatile liquid hydrocarbon like this compound.

References

An In-depth Technical Guide to the Potential Industrial and Scientific Research Uses of 4-Propyl-3-heptene

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Propyl-3-heptene is a branched alkene with the molecular formula C₁₀H₂₀. While not as extensively studied as smaller alkenes, its structure presents interesting possibilities as a chemical intermediate and a monomer in polymer synthesis. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis via the Wittig reaction, and explores its potential applications in fragrance and pharmaceutical synthesis, as well as in polymer chemistry. Spectroscopic data for its characterization are also presented.

Chemical and Physical Properties

This compound is a colorless liquid with a distinct, strong odor.[1] It is a member of the olefin class of hydrocarbons and is also known by its synonym, 4-n-propyl-3-heptene.[1] Its physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₂₀ | [1] |

| Molecular Weight | 140.27 g/mol | [1] |

| CAS Number | 4485-13-6 | [1] |

| Boiling Point | 160.5 °C | [1] |

| Melting Point | -56.93 °C (estimate) | [1] |

| Density | 0.7518 g/cm³ | [1] |

| Refractive Index | 1.4302 | [1] |

| Flash Point | 34.7 °C | [1] |

| Vapor Pressure | 3.09 mmHg at 25°C | [1] |

Synthesis of this compound

A prevalent and effective method for the synthesis of this compound is the Wittig reaction. This reaction involves the coupling of a ketone with a phosphorus ylide to form an alkene. For the synthesis of this compound, the strategic disconnection points to 4-heptanone (B92745) as the ketone and the ylide derived from propyltriphenylphosphonium bromide. The use of a non-stabilized ylide in this reaction typically favors the formation of the (Z)-isomer.[2]

Experimental Protocol: Synthesis via Wittig Reaction

This protocol is adapted from established procedures for similar alkenes.[2]

Part A: Preparation of Propyltriphenylphosphonium Bromide

-

Materials: Triphenylphosphine (B44618), 1-Bromopropane (B46711), Toluene (anhydrous).

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve triphenylphosphine in anhydrous toluene.

-

Add 1-bromopropane to the solution.

-

Heat the reaction mixture to reflux and maintain for 24 hours. A white precipitate of the phosphonium (B103445) salt will form.

-

Cool the mixture to room temperature.

-

Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield propyltriphenylphosphonium bromide.

-

Part B: Synthesis of this compound

-

Materials: Propyltriphenylphosphonium bromide, n-Butyllithium (n-BuLi) in hexanes, 4-Heptanone, Anhydrous tetrahydrofuran (B95107) (THF), Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution, Diethyl ether, Anhydrous magnesium sulfate (B86663) (MgSO₄).

-

Procedure:

-

Suspend propyltriphenylphosphonium bromide in anhydrous THF in a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of n-butyllithium in hexanes dropwise to the suspension. The formation of a characteristic orange-red color indicates the generation of the ylide.

-

Stir the mixture at 0 °C for 1 hour.

-

Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

-

Add a solution of 4-heptanone in anhydrous THF dropwise to the ylide solution.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure. The crude product can be purified by fractional distillation to yield this compound.

-

Reaction Pathway

Caption: Wittig reaction pathway for the synthesis of this compound.

Potential Industrial and Scientific Research Applications

The reactivity of the double bond in this compound makes it a versatile intermediate for the synthesis of a variety of organic compounds and a candidate for polymerization.

Chemical Intermediate in Synthesis

As a branched alkene, this compound can serve as a building block in organic synthesis.[1]

-

Fragrance and Flavor Industry: Alkenes are precursors to a wide range of fragrance and flavor compounds. Through reactions such as epoxidation, oxidation, and addition reactions, the double bond in this compound can be functionalized to produce alcohols, aldehydes, ketones, and esters, many of which have characteristic scents. While specific commercial fragrances derived from this compound are not publicly documented, the general synthetic routes are well-established in the industry.

-

Pharmaceutical and Bioactive Molecule Synthesis: The carbon skeleton of this compound can be incorporated into larger, more complex molecules with potential biological activity. The double bond provides a reactive handle for introducing various functional groups necessary for pharmacological action. Its application in this area is largely exploratory, with potential for the synthesis of novel therapeutic agents.

Polymer Science

This compound, as an α-olefin, is a potential monomer for polymerization, particularly using Ziegler-Natta catalysts.[3]

-

Ziegler-Natta Polymerization: This method is widely used for the polymerization of 1-alkenes to produce stereoregular polymers.[3] The polymerization of this compound would likely yield poly(4-propyl-1-heptene). The properties of this polymer, such as its crystallinity, melting point, and mechanical strength, would depend on its tacticity (isotactic, syndiotactic, or atactic), which can be controlled by the choice of catalyst.[3]

-

Potential Polymer Properties: Polymers derived from higher α-olefins can exhibit interesting properties such as high thermal stability and specific mechanical characteristics. Research in this area would involve synthesizing poly(4-propyl-1-heptene) and characterizing its physical and chemical properties to determine its potential for applications in specialty plastics and elastomers.

Fuel Additives

Branched alkenes can be used as fuel additives to improve combustion properties and increase octane (B31449) ratings. The specific performance of this compound as a fuel additive would require further investigation and testing.[1]

Spectroscopic Characterization

The structure of this compound can be confirmed using various spectroscopic techniques.

| Spectroscopic Data | Description | Reference(s) |

| ¹³C NMR | Spectral data available on SpectraBase. | [1] |

| Mass Spectrometry | GC-MS data available from NIST and PubChem. | [3] |

| IR Spectroscopy | Vapor phase IR spectrum available on PubChem. | [3] |

Experimental and Logical Workflows

General Synthesis and Purification Workflow

Caption: General workflow for the synthesis and purification of this compound.

Polymerization Research Workflow

Caption: A logical workflow for the synthesis and characterization of poly(4-propyl-1-heptene).

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated area.[4] Protective equipment such as safety goggles, gloves, and a lab coat should be worn.[4] Store in a cool, dry, and well-ventilated place away from sources of ignition.[4]

Conclusion

This compound is a branched alkene with potential for a variety of industrial and research applications. Its synthesis via the Wittig reaction is a feasible and well-understood process. Further research into its use as a monomer in polymerization and as an intermediate in the synthesis of fine chemicals, particularly in the fragrance and pharmaceutical industries, could unveil novel materials and molecules with valuable properties. This guide provides a foundational understanding for researchers and professionals interested in exploring the potential of this versatile chemical compound.

References

An In-depth Technical Guide to 4-Propyl-3-heptene as a Chemical Intermediate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Propyl-3-heptene is a ten-carbon branched alkene that serves as a versatile chemical intermediate in organic synthesis. Its trisubstituted double bond offers a reactive site for a variety of transformations, enabling the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and key reactions of this compound. Detailed experimental protocols, adapted from established methodologies for structurally similar alkenes, are presented for its synthesis via Wittig and Grignard reactions. Furthermore, this document explores its utility as a precursor in fundamental organic reactions such as ozonolysis, epoxidation, and hydroboration-oxidation, offering insights into the synthesis of valuable downstream products.

Physicochemical Properties

This compound is a colorless liquid with the molecular formula C₁₀H₂₀.[1][2] A summary of its key physical and chemical properties is presented in Table 1. This data is essential for its handling, purification, and for the design of reaction conditions.